molecular formula C19H15N3O3 B3610188 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline

Cat. No.: B3610188
M. Wt: 333.3 g/mol
InChI Key: YDOWRSBCPTUIQX-UHFFFAOYSA-N
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Description

2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a heterocyclic compound that features a quinoline core substituted with an oxadiazole ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Formation of quinoline carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of quinoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The methoxy groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial drugs.

    Oxadiazole derivatives: Such as furazolidone and nitrofurazone, which have antimicrobial properties.

Uniqueness

2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the combination of the quinoline core and the oxadiazole ring, which imparts distinct chemical and biological properties. The presence of methoxy groups further enhances its potential for diverse applications by modifying its electronic and steric characteristics.

Properties

IUPAC Name

5-(2-methoxyphenyl)-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-23-16-10-6-4-8-13(16)19-21-17(22-25-19)14-11-12-7-3-5-9-15(12)20-18(14)24-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOWRSBCPTUIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)C3=CC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline
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2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline
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